molecular formula C19H17N5OS B2390394 3-(4-methoxyphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 863500-80-5

3-(4-methoxyphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2390394
CAS No.: 863500-80-5
M. Wt: 363.44
InChI Key: PXIXZTMCMBMCJD-UHFFFAOYSA-N
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Description

3-(4-methoxyphenyl)-7-{[(3-methylphenyl)methyl]sulfanyl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a useful research compound. Its molecular formula is C19H17N5OS and its molecular weight is 363.44. The purity is usually 95%.
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Scientific Research Applications

Chemical Rearrangements and Structural Analysis

Research on compounds structurally related to 3-(4-Methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine has explored various chemical rearrangements and structural analyses. For instance, studies on azaindolizine compounds, including triazolopyrimidines, have investigated alkyl rearrangements, revealing that the alkyl group of certain derivatives undergoes rearrangement to the ring nitrogen at specific positions (Makisumi & Kanō, 1963). Additionally, the conversion of thiazolopyrimidines to triazolopyrimidines through nucleophilic addition reactions has been examined, shedding light on the reaction mechanisms and structural outcomes of such transformations (Lashmanova et al., 2019).

Synthesis and Antimicrobial Activity

The synthesis of novel derivatives incorporating the triazolopyrimidine ring, such as 1,2,4-triazolo[1,5-a]pyrimidines, has been a focus of research due to their potential biological activities. One study detailed the synthesis, crystal structure, and antibacterial activity of a pyrimidine derivative, highlighting its efficacy against various microbial strains (Lahmidi et al., 2019). This underscores the relevance of such compounds in developing new antimicrobial agents.

Kinase Inhibition and Anticancer Potential

Research has also been directed toward the development of fused pyrimidine derivatives as potent inhibitors of specific kinases, such as Aurora-A kinase, demonstrating their potential in anticancer therapy (Shaaban et al., 2011). These studies contribute to the understanding of how structurally related triazolopyrimidine compounds can be tailored for therapeutic applications.

Structural Rearrangements and Crystallography

The Dimroth rearrangement, involving triazolothienopyrimidines, provides insights into the structural isomerization processes under different conditions, which is crucial for the synthesis of specific isomeric forms (Hamed et al., 2008). Understanding these rearrangements is essential for the design and synthesis of compounds with desired biological activities.

Properties

IUPAC Name

3-(4-methoxyphenyl)-7-[(3-methylphenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5OS/c1-13-4-3-5-14(10-13)11-26-19-17-18(20-12-21-19)24(23-22-17)15-6-8-16(25-2)9-7-15/h3-10,12H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIXZTMCMBMCJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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